molecular formula C22H15N4NaO5S B13798831 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((3-nitrophenyl)azo)-, sodium salt CAS No. 68227-40-7

1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((3-nitrophenyl)azo)-, sodium salt

Cat. No.: B13798831
CAS No.: 68227-40-7
M. Wt: 470.4 g/mol
InChI Key: OYXIMNPMVHQQKE-UHFFFAOYSA-M
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Description

Sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate: is a synthetic organic compound known for its vibrant color and use as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used in various industrial applications, including textile dyeing and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 3-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 8-(phenylamino)naphthalenesulfonic acid under alkaline conditions to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, especially on the aromatic rings, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium dithionite or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a dye in analytical chemistry for the detection of various ions and compounds.
  • Employed as a pH indicator due to its color change properties in different pH environments.

Biology:

  • Utilized in histological staining to differentiate between different types of tissues and cells.

Medicine:

  • Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Widely used in the textile industry for dyeing fabrics.
  • Applied in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate primarily involves its ability to absorb light at specific wavelengths, resulting in its vibrant color. The azo group (N=N) is responsible for the chromophore, which interacts with light to produce color. Additionally, the compound can form stable complexes with metal ions, enhancing its application as a dye and indicator.

Comparison with Similar Compounds

  • Sodium 4-[(2-nitrophenyl)azo]-1-naphthalenesulfonate
  • Sodium 6-[(4-nitrophenyl)azo]-2-naphthalenesulfonate
  • Sodium 7-[(3-nitrophenyl)azo]-3-naphthalenesulfonate

Comparison:

  • Sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate is unique due to the presence of both nitro and phenylamino groups, which contribute to its specific color properties and reactivity.
  • Other similar compounds may have different substitution patterns on the naphthalene ring, leading to variations in color and chemical behavior.

This comprehensive overview provides detailed insights into the compound sodium 5-[(3-nitrophenyl)azo]-8-(phenylamino)naphthalenesulfonate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

68227-40-7

Molecular Formula

C22H15N4NaO5S

Molecular Weight

470.4 g/mol

IUPAC Name

sodium;8-anilino-5-[(3-nitrophenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C22H16N4O5S.Na/c27-26(28)17-9-4-8-16(14-17)24-25-19-12-13-20(23-15-6-2-1-3-7-15)22-18(19)10-5-11-21(22)32(29,30)31;/h1-14,23H,(H,29,30,31);/q;+1/p-1

InChI Key

OYXIMNPMVHQQKE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC(=CC=C4)[N+](=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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